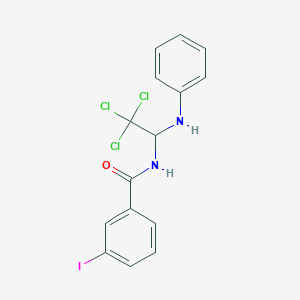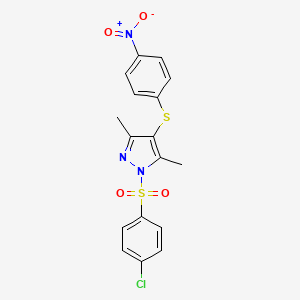
N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide is a synthetic organic compound characterized by the presence of an aniline group, a trichloroethyl moiety, and an iodinated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 1-anilino-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated benzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide
- N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide
- N-(1-anilino-2,2,2-trichloroethyl)-4-methylbenzenesulfonamide
Uniqueness
N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide is unique due to the presence of the iodine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. This iodinated structure can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
303092-61-7 |
|---|---|
Molecular Formula |
C15H12Cl3IN2O |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide |
InChI |
InChI=1S/C15H12Cl3IN2O/c16-15(17,18)14(20-12-7-2-1-3-8-12)21-13(22)10-5-4-6-11(19)9-10/h1-9,14,20H,(H,21,22) |
InChI Key |
UJZWTUOUOXGMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclohexyl-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11982207.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11982222.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11982244.png)

![(2E)-2-{(2E)-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11982248.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11982253.png)

![N-{[4-(dimethylamino)phenyl][(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B11982263.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone](/img/structure/B11982265.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982274.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982291.png)

